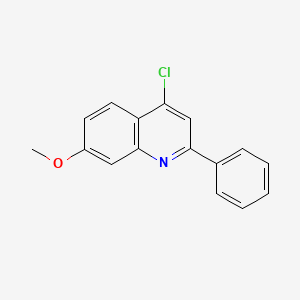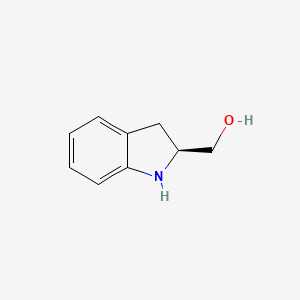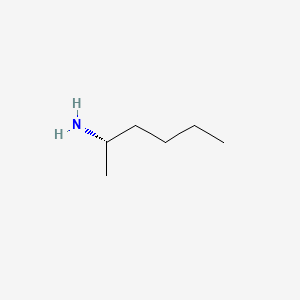
Diisopropoxyde de baryum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium isopropoxide, also known as barium diisopropoxide, is a chemical compound with the formula Ba(OCH(CH₃)₂)₂. It is a white solid that is soluble in organic solvents and is commonly used in various chemical reactions and industrial applications. The compound is known for its role as a precursor in the synthesis of other barium-containing compounds and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Barium isopropoxide has several scientific research applications, including:
Material Science: Barium isopropoxide is a precursor in the sol-gel synthesis of ternary compounds such as Ba₃Li₂Ti₈O₂₀.
Nanotechnology: It is used in the preparation of bimetallic alkoxides and other nanomaterials.
Thin Films: The compound is used in the deposition of thin films for various electronic and optical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium isopropoxide can be synthesized through the reaction of barium metal with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reaction. The general reaction is as follows:
[ \text{Ba} + 2 \text{(CH₃)₂CHOH} \rightarrow \text{Ba(OCH(CH₃)₂)₂} + \text{H₂} ]
Industrial Production Methods
In industrial settings, barium isopropoxide is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity barium metal and isopropanol is crucial to avoid contamination and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Barium isopropoxide undergoes various types of chemical reactions, including:
Oxidation: Barium isopropoxide can be oxidized to form barium oxide and other oxidation products.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Hydrolysis: Barium isopropoxide reacts with water to form barium hydroxide and isopropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halides and other nucleophiles can be used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete decomposition.
Major Products Formed
Oxidation: Barium oxide (BaO) and other oxidation products.
Substitution: Various barium-containing compounds depending on the substituent.
Hydrolysis: Barium hydroxide (Ba(OH)₂) and isopropanol.
Mécanisme D'action
The mechanism of action of barium isopropoxide in catalytic reactions involves the coordination of the barium ion with the reactants, facilitating the formation of transition states and lowering the activation energy of the reaction. The isopropoxide groups act as ligands, stabilizing the barium ion and enhancing its reactivity. In hydrolysis reactions, the compound dissociates to form barium hydroxide and isopropanol, with the barium ion acting as a Lewis acid.
Comparaison Avec Des Composés Similaires
Barium isopropoxide can be compared with other similar compounds such as:
Barium tert-butoxide: Similar in structure but with tert-butoxide groups instead of isopropoxide.
Strontium isopropoxide: Similar in reactivity but with strontium instead of barium.
Titanium isopropoxide: Used in similar applications but with titanium as the central metal.
Uniqueness
Barium isopropoxide is unique due to its specific reactivity and applications in catalysis and material science. Its ability to form stable complexes with various ligands and its role as a precursor in the synthesis of advanced materials make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
24363-37-9 |
|---|---|
Formule moléculaire |
C6H14BaO2 |
Poids moléculaire |
255.50 g/mol |
Nom IUPAC |
barium(2+);propan-2-olate |
InChI |
InChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
CPUJSIVIXCTVEI-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Ba+2] |
SMILES canonique |
CC(C)[O-].CC(C)[O-].[Ba+2] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)







![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)

